molecular formula C14H16BClFNO2 B13914640 7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B13914640
M. Wt: 295.55 g/mol
InChI Key: PRAYKQIIRMYDNH-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a boronate ester group, which is often used in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of Halogen Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Boronate Ester Formation: The boronate ester group can be introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: The halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound primarily used in medicinal chemistry and pharmaceutical research. It has a molecular formula of C14H16BClFNO2 and a molecular weight of 295.55 g/mol. The compound features an indole core modified by chloro and fluoro groups at the 7 and 5 positions, with a boron-containing substituent at the 4 position. The tetramethyl-1,3,2-dioxaborolane moiety contributes to its chemical reactivity and potential biological activity.

Scientific Research Applications

  • Drug Development Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases.
  • Cross-Coupling Reactions Due to its potential reactivity in cross-coupling reactions, it could be utilized as a building block for synthesizing more complex organic molecules.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary investigations into similar indole derivatives have shown that they can interact with receptors involved in pain modulation and other physiological processes. Understanding these interactions is crucial for assessing the therapeutic potential of this compound in drug development.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-fluoro-1H-indole: Lacks the boronate ester group but shares the halogen substituents.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Lacks the halogen substituents but contains the boronate ester group.

    5-Fluoro-1H-indole: Contains only the fluoro substituent.

Uniqueness

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to the combination of halogen substituents and the boronate ester group, making it a versatile compound for various synthetic and research applications.

Biological Activity

Chemical Structure and Properties

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with the molecular formula C14H16BClFNO2\text{C}_{14}\text{H}_{16}\text{BClFNO}_2 and a molecular weight of 295.55 g/mol. Its structure features an indole core modified by chloro and fluoro groups at the 7 and 5 positions, respectively, along with a boron-containing substituent at the 4 position. This unique configuration contributes to its potential biological activity and chemical reactivity .

General Pharmacological Properties

Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory , analgesic , and anticancer activities. The presence of the boron moiety in this compound may enhance its interaction with biological targets or improve its pharmacokinetic properties. Preliminary studies suggest that similar indole derivatives can interact with receptors involved in pain modulation and other physiological processes .

Potential Applications

The primary applications of this compound lie in medicinal chemistry and pharmaceutical research. Its unique structure may allow it to serve as a lead compound for developing new drugs targeting various diseases. The compound's potential reactivity in cross-coupling reactions also positions it as a valuable building block for synthesizing more complex organic molecules.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Research into similar compounds has indicated that they can effectively interact with receptors involved in critical signaling pathways. Understanding these interactions is crucial for assessing the therapeutic potential of this compound in drug development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several compounds that share structural similarities with this compound:

Compound NameCAS NumberKey Features
Tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole1218790-30-7Similar indole structure but different substitution pattern
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine942070-45-3Incorporates piperazine ring enhancing biological activity
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole893441-86-6Variation in position of boron substituent affecting reactivity

These compounds illustrate how variations in substitution patterns can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C14H16BClFNO2

Molecular Weight

295.55 g/mol

IUPAC Name

7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3

InChI Key

PRAYKQIIRMYDNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2F)Cl

Origin of Product

United States

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